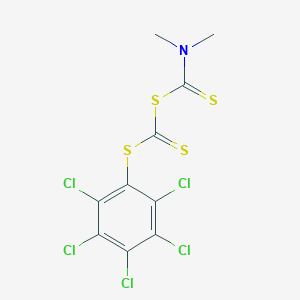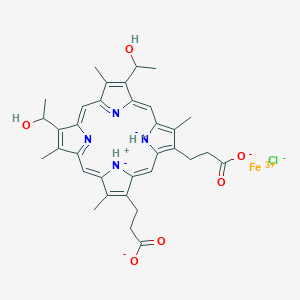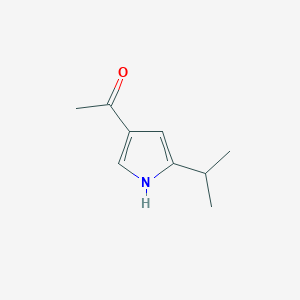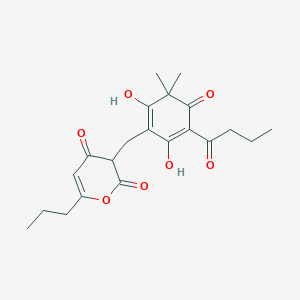
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate, commonly known as pentachlorothioanisole (PCTA), is a chemical compound that has been widely used in scientific research applications due to its unique properties. PCTA is a synthetic organic compound that belongs to the family of carbamodithioate esters. It is a white crystalline solid that has a strong odor and is highly toxic.
Mecanismo De Acción
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate acts by inhibiting the activity of enzymes that are essential for the growth and survival of microorganisms. It works by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's activity. This mechanism of action makes (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate highly effective against a wide range of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate can have adverse effects on the biochemical and physiological processes in living organisms. (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate has been found to be toxic to both animals and humans, and exposure to high concentrations of (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate can lead to severe health problems. (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate has been shown to have carcinogenic properties and can cause mutations in the DNA of living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate has several advantages for use in laboratory experiments, including its high potency and broad-spectrum activity against microorganisms. However, its toxicity and potential health hazards make it challenging to handle and use safely in the laboratory. Researchers must take appropriate precautions when working with (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate to avoid accidental exposure.
Direcciones Futuras
There are several future directions for research on (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate. One area of interest is the development of safer and more effective alternatives to (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate for use in scientific research applications. Another area of interest is the study of the long-term effects of exposure to (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate on the environment and living organisms. Further research is needed to better understand the mechanisms of action of (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate and its potential health hazards.
Métodos De Síntesis
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate can be synthesized by the reaction of pentachlorophenol with carbon disulfide followed by the reaction of the resulting intermediate with dimethylamine. The synthesis of (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate has been used in various scientific research applications, including its use as a fungicide, insecticide, and herbicide. It has also been used as a reagent in analytical chemistry for the determination of trace amounts of metals in environmental samples. (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate has been found to be effective in inhibiting the growth of fungi and bacteria, making it a valuable tool in the study of microbial ecology.
Propiedades
Número CAS |
19378-05-3 |
|---|---|
Nombre del producto |
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate |
Fórmula molecular |
C10H6Cl5NS4 |
Peso molecular |
445.7 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H6Cl5NS4/c1-16(2)9(17)20-10(18)19-8-6(14)4(12)3(11)5(13)7(8)15/h1-2H3 |
Clave InChI |
UXBNOOUEHRPLEN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SC(=S)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
CN(C)C(=S)SC(=S)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Otros números CAS |
19378-05-3 |
Sinónimos |
N,N-dimethyl-1-(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioylsulfany l-methanethioamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)
![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)
